molecular formula C7H7ClF2N2 B2408955 1-(6-Chloropyridin-3-yl)-2,2-difluoroethan-1-amine CAS No. 1824620-58-7

1-(6-Chloropyridin-3-yl)-2,2-difluoroethan-1-amine

Cat. No.: B2408955
CAS No.: 1824620-58-7
M. Wt: 192.59
InChI Key: PGEUBSYNANSJTG-UHFFFAOYSA-N
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Description

1-(6-Chloropyridin-3-yl)-2,2-difluoroethan-1-amine is an organic compound that features a pyridine ring substituted with a chlorine atom at the 6th position and a difluoroethanamine group at the 1st position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Chloropyridin-3-yl)-2,2-difluoroethan-1-amine typically involves the reaction of 6-chloropyridine-3-carbaldehyde with difluoroethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and reactors allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-(6-Chloropyridin-3-yl)-2,2-difluoroethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyridine derivatives.

Scientific Research Applications

1-(6-Chloropyridin-3-yl)-2,2-difluoroethan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(6-Chloropyridin-3-yl)-2,2-difluoroethan-1-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(6-Chloropyridin-3-yl)-N-methylmethanamine
  • 1-(6-Chloropyridin-3-yl)ethanone
  • 2-(6-Chloropyridin-3-yl)-N’- (2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)acetohydrazide

Uniqueness

1-(6-Chloropyridin-3-yl)-2,2-difluoroethan-1-amine is unique due to the presence of the difluoroethanamine group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

IUPAC Name

1-(6-chloropyridin-3-yl)-2,2-difluoroethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClF2N2/c8-5-2-1-4(3-12-5)6(11)7(9)10/h1-3,6-7H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGEUBSYNANSJTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(C(F)F)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClF2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1824620-58-7
Record name 1-(6-chloropyridin-3-yl)-2,2-difluoroethan-1-amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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